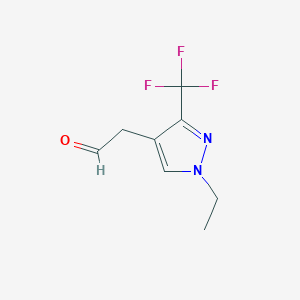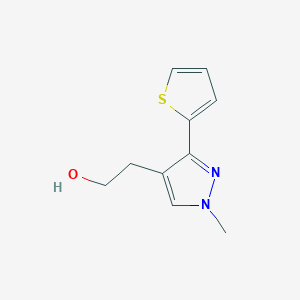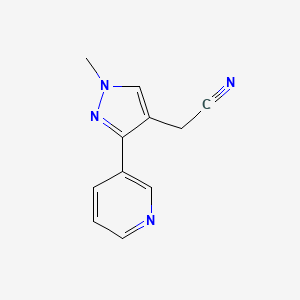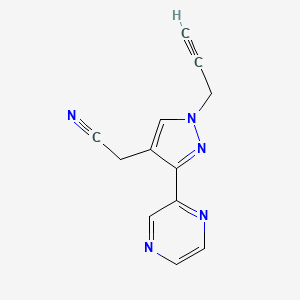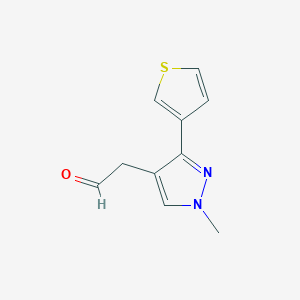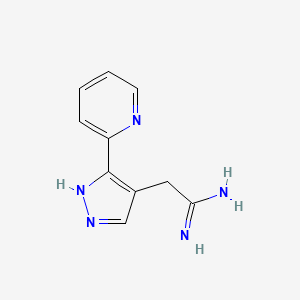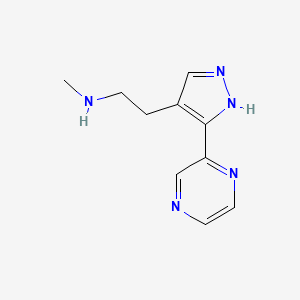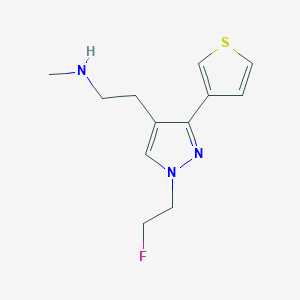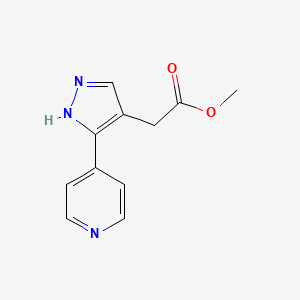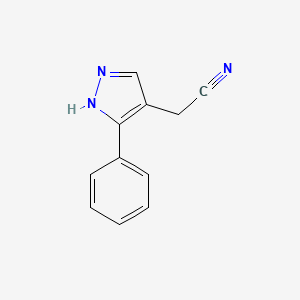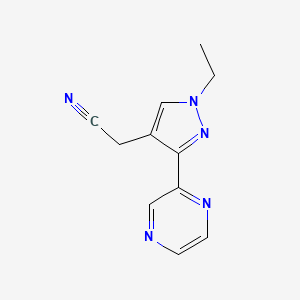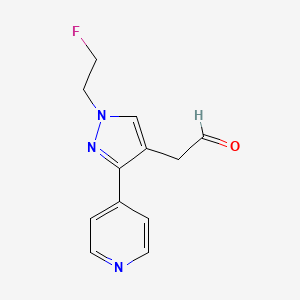
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde
Overview
Description
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde (FEPA) is a novel compound that has been studied extensively in recent years. FEPA is a derivative of pyrazole, a heterocyclic aromatic compound, and has been found to possess a range of biological activities. FEPA has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. FEPA has been found to possess a range of biochemical and physiological effects, and is being used in a wide range of laboratory experiments. This article will provide an overview of FEPA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis of Novel Pyrazole Derivatives
The compound 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde has been used as a precursor in synthesizing a range of novel heterocyclic compounds, including pyrazolo-pyridones, pyrazolochromenes, and pyrazolo triazoles. The synthesized compounds were characterized by various spectroscopic methods, confirming their structures. Furthermore, these compounds underwent antimicrobial screening, displaying noteworthy activities against various bacteria and fungi strains (Al-Ghamdi, 2019).
Synthesis under Microwave Irradiation
A multi-component system was utilized for the efficient one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives, employing microwave irradiation and conventional heating techniques. The synthesized compounds were evaluated for their antimicrobial activities against various bacterial and fungal species. Notably, certain derivatives showcased significant antitumor activity against a liver cell line (El-Borai et al., 2012).
Structural and Antimicrobial Analysis
Crystal Structures of N-Substituted Pyrazolines
Pyrazole compounds, including 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde, were synthesized and their crystal structures determined via X-ray single crystal structure determination. The study examined the dihedral angles between the pyrazole and fluoro-substituted rings, providing insight into the molecular geometry of these compounds (Loh et al., 2013).
Synthesis of Pyrazole Derivatives and Antimicrobial Activity
This research focused on the synthesis of pyrazole derivatives, investigating their antimicrobial activities. The compounds, including variants of 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde, demonstrated noteworthy antimicrobial properties, particularly those containing a methoxy group (Kumar et al., 2012).
properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-4-7-16-9-11(3-8-17)12(15-16)10-1-5-14-6-2-10/h1-2,5-6,8-9H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQUWZOEUQGXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CC=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



